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molecular formula C15H8Cl2N6O B8474180 1-(3,4-Dichlorophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carbonyl azide CAS No. 623158-60-1

1-(3,4-Dichlorophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carbonyl azide

Cat. No. B8474180
M. Wt: 359.2 g/mol
InChI Key: MQEKQLFHQCBKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649638B1

Procedure details

A solution of 3 (100 mg, 0.27 mmol) and t-butyl alcohol (28.4 μL, 0.30 mmol) in DMF (5 mL, anhydrous) was cooled to 0° C. Diphenylphosphoryl azide (64 μL, 0.30 mmol) was added to the solution. Triethylamine (103 μL, 0.60 mmol) was then added over 10 min. The solution was stirred 1 h at 0° C. and allowed to warm to room temperature and stir 16 h. The reaction was quenched with H2O and extracted with EtOAc. The combined organic layers were washed with H2O, dried (brine and MgSO4), filtered, and concentrated in vacuo. The resulting oil was purified by flash chromatography by eluting with hexane-EtOAc (1:1). Collected 4 (86 mg, 90%) as a yellow crystalline solid.
Name
3
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
28.4 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step Two
Quantity
103 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:8]([C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=2)[N:7]=1)=O.C(O)(C)(C)C.C1(P([N:44]=[N+:45]=[N-:46])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C>CN(C=O)C>[Cl:24][C:19]1[CH:18]=[C:17]([N:8]2[C:9]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)=[CH:10][C:6]([C:4]([N:44]=[N+:45]=[N-:46])=[O:3])=[N:7]2)[CH:22]=[CH:21][C:20]=1[Cl:23] |f:0.1|

Inputs

Step One
Name
3
Quantity
100 mg
Type
reactant
Smiles
Cl.COC(=O)C1=NN(C(=C1)C=1C=NC=CC1)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
28.4 μL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
64 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
103 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (brine and MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash chromatography
WASH
Type
WASH
Details
by eluting with hexane-EtOAc (1:1)
CUSTOM
Type
CUSTOM
Details
Collected 4 (86 mg, 90%) as a yellow crystalline solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1C=1C=NC=CC1)C(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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